molecular formula C11H5ClF3NOS B1425541 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde CAS No. 499796-75-7

4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde

Cat. No.: B1425541
CAS No.: 499796-75-7
M. Wt: 291.68 g/mol
InChI Key: IICOKXBMCOZKBD-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is a complex organic compound characterized by its thiazole ring structure, chloro and trifluoromethyl substituents, and aldehyde functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-chlorothiazole-2-carboxaldehyde and 4-(trifluoromethyl)aniline.

  • Reaction Conditions: The reaction involves a nucleophilic substitution followed by a cyclization process. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring.

  • Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Various nucleophiles such as amines or alkoxides, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid.

  • Reduction: 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-methanol.

  • Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding. Medicine: Industry: The compound is used in the manufacture of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline: Similar in structure but lacks the thiazole ring.

  • 4-Chloro-2-(trifluoromethyl)benzoic Acid: Similar functional groups but different core structure.

  • 4-Chloro-2-(trifluoromethyl)phenylboronic Acid: Contains a boronic acid group instead of the thiazole ring.

Uniqueness: The presence of the thiazole ring in 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde provides unique chemical reactivity and potential applications compared to similar compounds. The thiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly versatile.

This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICOKXBMCOZKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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